An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-(pyridin-4-yl)cyclopropanecarboxamide
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-(pyridin-4-yl)cyclopropanecarboxamide
Disclaimer: The following guide provides a comprehensive overview and predicted nuclear magnetic resonance (NMR) spectral data for 1-(pyridin-4-yl)cyclopropanecarboxamide. To date, no experimentally acquired and published ¹H or ¹³C NMR spectra for this specific compound have been identified in publicly accessible databases. The data presented herein are generated through computational prediction, informed by established principles of NMR spectroscopy and analysis of structurally related compounds. This document is intended to serve as a reference and a guide for researchers aiming to synthesize and characterize this molecule.
Introduction: A Molecule of Medicinal Interest
1-(pyridin-4-yl)cyclopropanecarboxamide is a small organic molecule that incorporates three key pharmacophores: a pyridine ring, a cyclopropane ring, and a carboxamide linkage. The pyridine moiety is a prevalent feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The cyclopropane ring is a bioisostere for other functional groups and can introduce conformational rigidity, which is often beneficial for binding to biological targets.[1] The amide bond is a fundamental linkage in peptides and numerous drug molecules. The combination of these structural motifs in 1-(pyridin-4-yl)cyclopropanecarboxamide makes it a compound of significant interest for drug discovery and development professionals.
Accurate structural elucidation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(pyridin-4-yl)cyclopropanecarboxamide to aid researchers in its future synthesis and characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of 1-(pyridin-4-yl)cyclopropanecarboxamide are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of 1-(pyridin-4-yl)cyclopropanecarboxamide with atom numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(pyridin-4-yl)cyclopropanecarboxamide. These predictions are based on established chemical shift theory and data from structurally analogous compounds. The predicted spectra were calculated for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
| Atom Number | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H8, H9 | ~8.6 | Doublet (d) | ~6.0 | 2H | Protons ortho to the pyridine nitrogen are significantly deshielded due to the electronegativity and aromatic ring current of the nitrogen atom. |
| H10, H11 | ~7.4 | Doublet (d) | ~6.0 | 2H | Protons meta to the pyridine nitrogen are less deshielded than the ortho protons. |
| H2, H3 (cis to pyridine) | ~1.6 | Multiplet (m) | J_gem ≈ -5.0, J_trans ≈ 6.0, J_cis ≈ 9.0 | 2H | Cyclopropyl protons are shielded. The diastereotopic protons will exhibit complex splitting due to geminal and vicinal coupling. Protons cis to the bulky pyridine group are expected to be slightly more deshielded. |
| H2, H3 (trans to pyridine) | ~1.2 | Multiplet (m) | J_gem ≈ -5.0, J_trans ≈ 6.0, J_cis ≈ 9.0 | 2H | Cyclopropyl protons trans to the pyridine group are expected to be the most shielded of the ring protons. |
| -NH₂ | ~6.0 - 7.5 | Broad singlet (br s) | - | 2H | Amide protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Atom Number | Predicted δ (ppm) | Assignment Rationale |
| C4 (C=O) | ~175 | The carbonyl carbon of the amide is significantly deshielded. |
| C7 | ~150 | The pyridine carbon attached to the cyclopropane ring is deshielded due to the nitrogen atom and substitution. |
| C8, C9 | ~150 | The carbons ortho to the pyridine nitrogen are strongly deshielded. |
| C10, C11 | ~121 | The carbons meta to the pyridine nitrogen are less deshielded. |
| C1 | ~25 | The quaternary carbon of the cyclopropane ring is shielded but deshielded relative to the CH₂ groups due to the attachment of the pyridine ring and the carbonyl group. |
| C2, C3 | ~15 | The methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and hybridization. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 1-(pyridin-4-yl)cyclopropanecarboxamide, the following detailed protocol should be followed. This protocol represents a self-validating system for the structural confirmation of the synthesized compound.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purify the synthesized compound by column chromatography or recrystallization.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
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Sample Concentration:
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For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
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Experiment: Standard 1D proton experiment.
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Pulse Program: A standard 90° pulse sequence.
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Spectral Width: A range of -2 to 12 ppm is typically sufficient.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans, depending on the sample concentration.
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Temperature: 298 K.
¹³C NMR Acquisition:
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Experiment: Standard 1D carbon experiment with proton decoupling.
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Pulse Program: A standard 30-45° pulse sequence to avoid saturation of quaternary carbons.
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Spectral Width: A range of 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
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Temperature: 298 K.
Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the free induction decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
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Phase Correction: Manually or automatically correct the phase of the spectrum.
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Baseline Correction: Apply a baseline correction to the spectrum.
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Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal.
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Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Caption: Workflow for NMR Data Acquisition and Analysis.
Proposed Synthetic Route
A plausible synthetic route to 1-(pyridin-4-yl)cyclopropanecarboxamide could involve the coupling of a suitable pyridine precursor with a cyclopropane moiety. One potential approach is the amidation of 1-(pyridin-4-yl)cyclopropanecarboxylic acid. The synthesis of this acid precursor would be a key step. A possible disconnection approach suggests a reaction between a 4-halopyridine and a cyclopropanecarboxylate derivative via a cross-coupling reaction. A more straightforward synthesis, however, might involve the reaction of 4-aminopyridine with cyclopropanecarbonyl chloride.[2]
Step 1: Synthesis of 1-(pyridin-4-yl)cyclopropanecarboxamide
To a solution of 4-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a base like triethylamine or pyridine (1.2 eq). The mixture is cooled to 0 °C. Cyclopropanecarbonyl chloride (1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(pyridin-4-yl)cyclopropanecarboxamide.
Conclusion
This technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral data for 1-(pyridin-4-yl)cyclopropanecarboxamide, a molecule of interest to the medicinal chemistry community. While awaiting experimental verification, these predictions, along with the detailed protocols for data acquisition and a proposed synthetic route, offer a solid foundation for researchers. The provided workflows and data tables are designed to be a practical resource, accelerating the synthesis, characterization, and subsequent development of this promising molecular scaffold.
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